2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Antihypertensive Activity
Compounds related to 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including 2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide, have been investigated for their antihypertensive properties. Studies have found these compounds to exhibit potential as antihypertensive agents, particularly those substituted in the 4 position of the 8-[2-(3-indolyl)ethyl] compounds (Caroon et al., 1981).
Neuroprotective and Antiamnesic Properties
Research on derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one revealed their potential in inhibiting neural calcium uptake and protecting against brain edema, as well as memory and learning deficits in animal models. These compounds demonstrated significant protective and restorative activity in several tests, suggesting a possible role in treating conditions associated with calcium and sodium ion movements in cells (Tóth et al., 1997).
Synthesis of Biologically Active Compounds
Gabapentin-based synthesis involving derivatives of 3-oxo-2-azaspiro[4.5]decan-2-yl showed the potential for creating biologically active compounds. Theoretical studies indicated that these compounds' intramolecular hydrogen bond strength varies with different substituents, indicating a range of biological activities (Amirani Poor et al., 2018).
Antiviral Activity
N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, a related class of compounds, have been synthesized and evaluated for their antiviral activity. Some of these compounds showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the potential of spirothiazolidinone scaffold in developing new antiviral molecules (Apaydın et al., 2020).
Muscarinic Agonist Properties
A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, related to the chemical structure , were studied for their binding affinities for M1 and M2 receptors. They showed potential as muscarinic agonists with activities including amelioration of scopolamine-induced impairment in rat passive avoidance tasks (Tsukamoto et al., 1995).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
properties
IUPAC Name |
2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxo-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O6S/c1-16-4-6-18(7-5-16)31(27,28)24-12-14-30-21(24)8-10-23(11-9-21)20(26)19(25)22-15-17-3-2-13-29-17/h4-7,17H,2-3,8-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVUIKVVFPAURT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(=O)NCC4CCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.